molecular formula C11H10FN3OS B6149908 6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide CAS No. 1411571-94-2

6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B6149908
CAS No.: 1411571-94-2
M. Wt: 251.28 g/mol
InChI Key: XVEXAESESFEWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a fluoro group at the 6-position, a carboxamide group at the 3-position, and an ethyl group linked to a thiazole ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis, which involves the cyclization of β-aminocrotonic esters.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Formation of primary amines from the carboxamide group.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: The compound is evaluated for its potential as an active pharmaceutical ingredient in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The thiazole ring can interact with aromatic residues in the target protein, while the carboxamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

    6-chloro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide: Similar structure but with a chloro group instead of a fluoro group.

    6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluoro group enhances its binding affinity and metabolic stability, while the thiazole ring provides additional interactions with biological targets. The carboxamide group allows for hydrogen bonding, contributing to the compound’s overall activity and selectivity.

Properties

CAS No.

1411571-94-2

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C11H10FN3OS/c12-10-2-1-8(5-14-10)11(16)13-4-3-9-6-17-7-15-9/h1-2,5-7H,3-4H2,(H,13,16)

InChI Key

XVEXAESESFEWFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCC2=CSC=N2)F

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.